1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a combination of bromine, fluorenyl, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. The Fmoc group is introduced to protect the amino group during subsequent reactions. The bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final coupling step involves the reaction of the brominated aromatic compound with the pyrrolidine-2-carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fmoc Protection: Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound’s reactivity makes it useful for constructing complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorenyl and pyrrolidine moieties can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: A related compound with similar protective groups and reactivity.
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid: Another compound with a fluorenylmethoxycarbonyl group, used in peptide synthesis.
Uniqueness
1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives.
Properties
Molecular Formula |
C27H23BrN2O5 |
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Molecular Weight |
535.4 g/mol |
IUPAC Name |
1-[3-bromo-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H23BrN2O5/c28-22-14-16(25(31)30-13-5-10-24(30)26(32)33)11-12-23(22)29-27(34)35-15-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,11-12,14,21,24H,5,10,13,15H2,(H,29,34)(H,32,33) |
InChI Key |
OQYJIULOCJPBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br)C(=O)O |
Origin of Product |
United States |
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